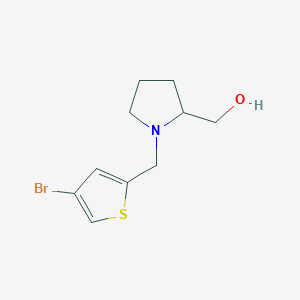

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol

Description

“(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol” is a pyrrolidine-based compound featuring a methanol group at the 2-position of the pyrrolidine ring and a (4-bromothiophen-2-yl)methyl substituent at the 1-position.

Properties

IUPAC Name |

[1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-8-4-10(14-7-8)5-12-3-1-2-9(12)6-13/h4,7,9,13H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUOMTYWZWWZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC(=CS2)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:

Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 4-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Alkylation of Pyrrolidine: The next step involves the alkylation of pyrrolidine with the bromothiophene intermediate. This is typically achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, followed by the addition of the bromothiophene intermediate.

Reduction to Form the Alcohol: The final step involves the reduction of the resulting ketone or aldehyde to form the hydroxymethyl group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives, such as the corresponding amine or alcohol, using reducing agents like NaBH4 or LiAlH4.

Substitution: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds, including those similar to (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol, exhibit potential as psychotropic agents. These compounds can influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neuropsychiatric disorders such as depression and anxiety .

Lipid-Lowering Agents

Pyrrolidine derivatives have been investigated for their lipid-lowering effects. Compounds within this class have shown promise as hypotriglyceridemic agents, potentially aiding in the treatment of metabolic disorders such as hyperlipidemia . This application is particularly relevant given the rising incidence of cardiovascular diseases linked to lipid metabolism.

Anticancer Activity

Studies have suggested that certain pyrrolidine derivatives possess anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis . The bromothiophene component may enhance these effects through interactions with cellular receptors involved in tumor growth.

Case Study 1: Neurotransmitter Modulation

A study published in PubMed explored the synthesis and biological evaluation of pyrrolidine-based compounds for their ability to inhibit dopamine reuptake. The findings indicated that these compounds could serve as potential treatments for cocaine addiction by enhancing dopaminergic signaling .

| Compound | Activity | Reference |

|---|---|---|

| Pyrrolidine Derivative A | DAT Inhibition | |

| Pyrrolidine Derivative B | NET Inhibition |

Case Study 2: Lipid Metabolism

A patent application detailed the use of pyrrolidine derivatives as lipid-lowering agents. Specifically, the compounds were tested for their ability to reduce triglyceride levels in animal models, demonstrating significant efficacy compared to control groups .

Mechanism of Action

The mechanism of action of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The bromothiophene in the target compound contrasts with sulfonyl () and pyridinyl/fluorophenyl () substituents, which differ in electronic properties and steric bulk.

- Tosyl and azide groups () are functional handles for further derivatization, whereas the bromothiophene may serve as a site for cross-coupling reactions .

Insights :

- Yields depend on substituent complexity. For example, Suzuki coupling () and phenol coupling () achieve moderate-to-high yields, whereas multi-step syntheses (e.g., azide introduction in ) may face efficiency challenges.

Physicochemical Properties and Spectroscopic Data

Spectroscopic data from similar compounds provide benchmarks for characterization:

Table 3: Spectroscopic and Mass Spectrometry Data

Notes:

Biological Activity

The compound (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol (CAS Number: 1247988-05-1) is a pyrrolidine derivative featuring a bromothiophene moiety. Its biological activity has garnered attention due to its potential therapeutic applications. This article reviews the existing literature regarding its biological properties, including pharmacological effects, structure-activity relationships, and specific case studies that illustrate its efficacy.

The molecular formula of this compound is with a molar mass of 246.17 g/mol. The predicted density is approximately 1.503 g/cm³, and it has a boiling point of around 282 °C . The pKa value indicates that this compound is likely to be protonated under physiological conditions, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in treating resistant bacterial infections .

Antiviral Activity

Research into related compounds suggests potential antiviral applications. For example, certain derivatives have been tested for their ability to inhibit viral replication in cell lines, with promising results against various strains of influenza . The structural features that enhance hydrophobic interactions with viral proteins are crucial for their efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds in this class have been documented, particularly those that act on specific pathways like the inhibition of pro-inflammatory cytokines. The presence of the pyrrolidine ring may facilitate interactions with inflammatory mediators, offering a pathway for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and receptor binding affinity |

| Pyrrolidine Ring | Contributes to conformational flexibility |

| Thiophene Moiety | Increases electron density and potential interactions |

The interaction between the thiophene group and various biological targets is critical for its pharmacological effects.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity and antimicrobial effects of several pyrrolidine derivatives, including this compound). Results indicated significant inhibition of bacterial growth at low concentrations, suggesting a favorable therapeutic index .

- Animal Models : In vivo studies demonstrated that compounds with similar structures effectively reduced inflammation in animal models of arthritis. The mechanism was attributed to the modulation of cytokine release and immune cell activity .

- Comparative Analysis : When compared to established antibiotics, this compound showed comparable or superior activity against certain resistant strains, indicating its potential as an alternative treatment option .

Q & A

Q. Basic

How can computational tools predict feasible synthetic pathways for this compound?

Advanced

AI-driven platforms (e.g., PubChem’s retrosynthesis models) leverage reaction databases to propose routes. Key steps:

- Template matching : Identify analogous reactions (e.g., pyrrolidine alkylation) .

- One-step synthesis focus : Prioritize direct routes, such as coupling 4-bromothiophene derivatives with pyrrolidine intermediates under Pd catalysis .

- Energy minimization : DFT calculations assess thermodynamic feasibility of intermediates .

What are the key structural features influencing the compound’s reactivity?

Basic

The 4-bromothiophene moiety enhances electrophilicity, enabling Suzuki couplings or nucleophilic substitutions. The hydroxymethyl group on pyrrolidine allows further derivatization (e.g., esterification) . Steric hindrance from the pyrrolidine ring may slow reactions at the methyl position, requiring optimized catalysts .

How can researchers design experiments to study the compound’s interaction with biological targets?

Q. Advanced

- Target selection : Prioritize enzymes/receptors with known affinity for brominated heterocycles (e.g., kinase inhibitors) .

- Binding assays : Use fluorescence polarization or SPR to measure affinity (KD).

- Mutagenesis studies : Identify critical residues by comparing wild-type vs. mutant receptor binding .

- Negative controls : Include analogs lacking the bromothiophene group to isolate structural contributions .

What strategies mitigate competing side reactions during synthesis?

Q. Advanced

- Protecting groups : Temporarily block the hydroxymethyl group (e.g., silylation) during bromothiophene coupling .

- Low-temperature kinetics : Slow down competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Catalyst screening : Test Pd, Cu, or Ni catalysts for regioselective alkylation .

How can structure-activity relationship (SAR) studies interpret conflicting bioactivity data among analogs?

Q. Advanced

| Modification | Impact on Bioactivity | Reference |

|---|---|---|

| Bromine → Chlorine | Reduced steric bulk, altered binding kinetics | |

| Pyrrolidine → Piperidine | Increased ring flexibility, lower potency | |

| Hydroxymethyl → Carboxylate | Enhanced solubility but reduced membrane permeability | |

| Conflicting data may arise from assay conditions (e.g., pH, cell lines). Normalize results using reference inhibitors and replicate across multiple models . |

How is molecular modeling used to predict the compound’s interaction with biological targets?

Q. Advanced

- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding poses in enzyme active sites .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with the hydroxymethyl group) .

How should researchers address discrepancies in bioassay data across studies?

Q. Advanced

- Meta-analysis : Pool data from multiple studies, adjusting for variables like concentration ranges or assay types.

- Orthogonal assays : Validate results using alternate methods (e.g., cell viability vs. enzymatic activity) .

- Batch effect correction : Account for variability in reagent lots or instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.